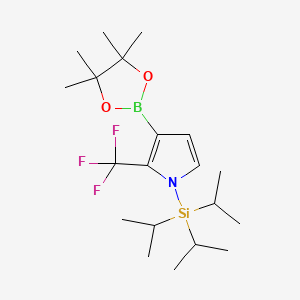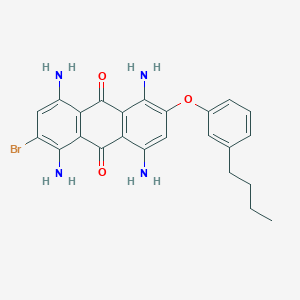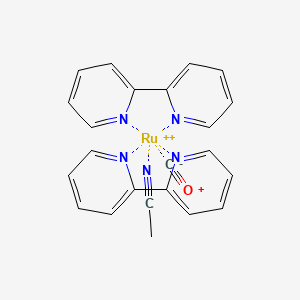
Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the bromophenyl group and the azanediyl linkage contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with 4,1-phenylene dibromide under basic conditions to form the intermediate bis(4-bromophenyl)amine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired diethyl ester product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Lacks the bromophenyl group, resulting in different chemical reactivity.
Diethyl 3,3’-(2,2’-(1E)-(1,4-phenylenebis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))dipropanoate: Contains a pyrrole ring, leading to distinct biological activities.
Uniqueness
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to the presence of the bromophenyl group and the azanediyl linkage, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C28H30BrNO4 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3 |
Clé InChI |
JUDJVSPNIYQZEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


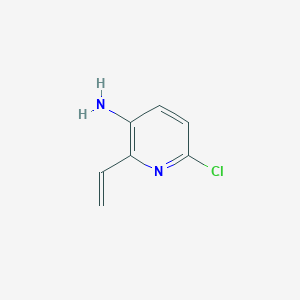


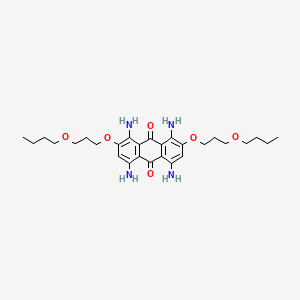
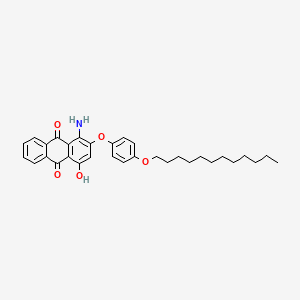
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

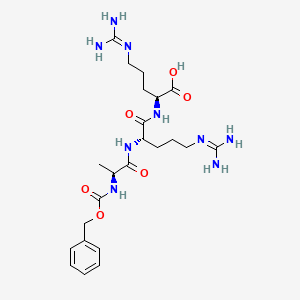
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

